molecular formula C18H28O6 B13413827 1,2:3,4-Di-O-cyclohexylidene-myo-inositol

1,2:3,4-Di-O-cyclohexylidene-myo-inositol

Cat. No.: B13413827
M. Wt: 340.4 g/mol
InChI Key: PHAPESVEHHOBEI-UGYDUONOSA-N
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Description

1,2:3,4-Di-O-cyclohexylidene-myo-inositol is a derivative of myo-inositol, a naturally occurring compound found in various biological systems. This compound is characterized by the presence of cyclohexylidene groups at the 1,2 and 3,4 positions of the myo-inositol ring. It is commonly used in organic synthesis and has significant applications in various scientific fields .

Preparation Methods

The synthesis of 1,2:3,4-Di-O-cyclohexylidene-myo-inositol typically involves the protection of myo-inositol hydroxyl groups using cyclohexylidene groups. One common method involves the use of 1,1-dimethoxycyclohexane in the presence of an acid catalyst such as sulfuric acid-silica (H2SO4-silica). This reaction results in the simultaneous protection of the 1-OH and 2-OH groups, forming the 1,2-O-cyclohexylidene-myo-inositol intermediate. Further reaction with dimethoxycyclohexane leads to the formation of this compound .

Chemical Reactions Analysis

1,2:3,4-Di-O-cyclohexylidene-myo-inositol undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, dimethoxycyclohexane, and p-toluenesulfonyl chloride. Major products formed from these reactions include inositol phosphates and various protected inositol derivatives .

Scientific Research Applications

1,2:3,4-Di-O-cyclohexylidene-myo-inositol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2:3,4-Di-O-cyclohexylidene-myo-inositol involves its role as a protected form of myo-inositol. The cyclohexylidene groups protect the hydroxyl groups of myo-inositol, allowing for selective reactions at other positions. This protection is crucial for the synthesis of various inositol derivatives and phosphates, which are important in biological signaling pathways .

Comparison with Similar Compounds

1,2:3,4-Di-O-cyclohexylidene-myo-inositol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific protection pattern, which allows for selective reactions and the synthesis of unique inositol derivatives .

Properties

Molecular Formula

C18H28O6

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2/t11-,12-,13+,14+,15-,16+/m0/s1

InChI Key

PHAPESVEHHOBEI-UGYDUONOSA-N

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@@H]3O2)OC5(O4)CCCCC5)O)O

Canonical SMILES

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O

Origin of Product

United States

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